2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenoxy group, a tetrazole ring, and a propanamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the phenoxy and tetrazole intermediates. The phenoxy intermediate can be synthesized through the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated compound under basic conditions. The tetrazole intermediate is usually prepared by reacting 4-aminophenyl with sodium azide and triethyl orthoformate under acidic conditions.
The final step involves coupling the phenoxy and tetrazole intermediates with propanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in the tetrazole ring can be reduced to form amines.
Substitution: The phenoxy and tetrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the nitro group in the tetrazole ring may produce amines.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and tetrazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(propan-2-yl)phenol: A related compound with a similar phenoxy structure.
4-(1H-tetrazol-1-yl)phenyl derivatives: Compounds with similar tetrazole rings.
Propanamide derivatives: Compounds with similar amide functionalities.
Uniqueness
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to its combination of phenoxy, tetrazole, and propanamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler or less complex compounds.
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)18-10-5-14(3)11-19(18)27-15(4)20(26)22-16-6-8-17(9-7-16)25-12-21-23-24-25/h5-13,15H,1-4H3,(H,22,26) |
InChI Key |
ORIJCHOFKTZGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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